molecular formula C8H12N4 B151936 2-(1-Piperazinyl)pyrimidine CAS No. 125523-53-7

2-(1-Piperazinyl)pyrimidine

Cat. No.: B151936
CAS No.: 125523-53-7
M. Wt: 164.21 g/mol
InChI Key: MRBFGEHILMYPTF-UHFFFAOYSA-N
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Description

1-(2-Pyrimidinyl)piperazine is a chemical compound and a derivative of piperazine. It is known for its role as a metabolite of buspirone, an anxiolytic drug. This compound acts as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor .

Preparation Methods

1-(2-Pyrimidinyl)piperazine can be synthesized through various methods. One common method involves the condensation reaction of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions to obtain 1-(2-pyrimidine)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield 1-(2-pyrimidinyl)piperazine . This method is advantageous for industrial production due to its simplicity, low impurity levels, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Pyrimidinyl)piperazine undergoes several types of chemical reactions, including:

Mechanism of Action

1-(2-Pyrimidinyl)piperazine exerts its effects primarily by acting as an antagonist of the α2-adrenergic receptor, with a binding affinity (Ki) of 7.3–40 nM. It also acts as a partial agonist of the 5-HT1A receptor, with a Ki of 414 nM and an efficacy (Emax) of 54% . These interactions influence neurotransmission and are relevant to its anxiolytic properties.

Comparison with Similar Compounds

1-(2-Pyrimidinyl)piperazine is unique due to its specific receptor interactions. Similar compounds include:

1-(2-Pyrimidinyl)piperazine stands out due to its specific receptor binding profile and its role as a metabolite of buspirone, contributing to its unique pharmacological properties.

Properties

IUPAC Name

2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFGEHILMYPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864967
Record name 2-(Piperazin-1-yl)pyrimidine
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Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20980-22-7, 125523-53-7
Record name 1-(2-Pyrimidinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20980-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(2-Pyrimidinyl)piperazine
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Record name Kampirone
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Record name 2-(Piperazin-1-yl)pyrimidine
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Record name 2-(piperazin-1-yl)pyrimidine
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Record name 1-(2-PYRIMIDINYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

A mixture of 3.2 g of 2-chloropyrimidine and 12.1 g of anhydrous piperazine in 100 ml of absolute ethanol is heated at reflux for 18 hours, then it is thoroughly evaporated under reduced pressure and in the warm. The residue is taken up with 400 ml of diethyl ether, the solution thus obtained is washed with 10 ml of an aqueous solution of sodium hydroxide 1:1, then with 20 ml of water. The organic solution is dried over anhydrous sodium sulfate, filtered and evaporated to dryness under reduced pressure. The oil thus obtained is dissolved in 30 ml of isopropanol and 4.38 g of 2-naphtalenesulfonic acid dissolved in 30 ml of isopropanol are added to the solution at about 60° C. From the solution thus obtained a product crystallizes which is filtered and dried to give 2-(1-piperazinyl)pyrimidine napsilate identical to the product of Example 1.
Quantity
3.2 g
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reactant
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12.1 g
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100 mL
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4.38 g
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30 mL
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of anhydrous piperazine (95 g; 1 mol) in ethanol (475 ml), there was added 2-chloropyrimidine (22.9 g; 0.2 mol), and the resultant mixture was stirred at room temperature for 3 hours. After completion of the reaction, a 5% aqueous sodium hydroxide solution was added, followed by extraction with chloroform. The chloroform layer was washed thrice with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was distilled to give 1-(2-pyrimidinyl)piperazine. B.P., 131°-132° C./1.5 mmHg.
Quantity
95 g
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reactant
Reaction Step One
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22.9 g
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reactant
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475 mL
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solvent
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[Compound]
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resultant mixture
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Synthesis routes and methods III

Procedure details

In a manner identical to that described above in Scheme 2, from 100 mg (0.29 mmol) of 2-(4-nitrophenoxycarbonyl)amino-5-phenylthiazole and 48 mg (0.29 mmol) of 4-(2-pyrimidinyl)piperazine was obtained the bis TFA salt of 3 as a fluffy white amorphous solid after lyophilization. H1 NMR (DMSO-d6): 3.61 (m, 4H), 3.72 (m, 4H), 6.70 (m, 1H), 7.45 (complex, 6H), 7.80 (s, 1H), 8.20 (m, 2H). High Res. FAB MS: Theo. Mass=367.1336; measured mass=267.1337.
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0 (± 1) mol
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3
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100 mg
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Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
Type
reactant
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Name
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(c2ncccn2)CC1
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Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a stirred, warm (approximately 50°) solution of anhydrous piperazine (100 g, 1.16 mole) and sodium carbonate (58 g, 0.47 mole) in 465 mL water was added 2-chloropyrimidine (53 g, 0.46 mole) in portions over about 1 hour. External cooling was required to maintain the temperature in the 50°-65° range. After the addition, the stirred reaction mixture was kept in the temperature range of 50°-65° for one hour and then allowed to slowly cool to 35° over a 2 hour period. The mixture was filtered, removing 1,4-dipyrimidinylpiperazine, and the filtrate was extracted with 350 mL portions of chloroform. The chloroform extracts were dried (MgSO4) and concentrated to 62 g (82%) of an oily solid which can be purified by distillation (b.p. 118°-120°/2 Torr.) or converted to a salt form.
Quantity
100 g
Type
reactant
Reaction Step One
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58 g
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Reaction Step One
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Quantity
465 mL
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53 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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